Lysicamine

Übersicht

Beschreibung

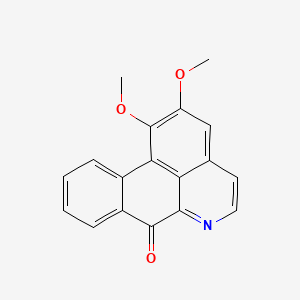

Lysicamine is a natural oxoaporphine alkaloid found in various plant species, including Lysichiton camtschatcense and Annona glabra. It is known for its cytotoxic properties against several cancer cell lines, making it a compound of interest in medicinal chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lysicamine can be synthesized through a concise total synthesis from simple raw materials under mild reaction conditions. The synthesis involves the formation of the 1,2-dimethoxy-7-oxodibenzo[de,g]quinoline structure .

Industrial Production Methods: enrichment methods such as response surface methodology and adsorption on macroporous resin have been explored .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lysicamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Lysicamin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Lysicamin verändern und somit seine chemischen Eigenschaften ändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Chinolinderivaten führen, während Reduktion verschiedene reduzierte Formen von Lysicamin ergeben kann .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Lysicamine has been identified as a promising candidate in the fight against various types of cancer, particularly anaplastic thyroid cancer (ATC) and hepatocellular carcinoma (HepG2).

Efficacy Against Specific Cancer Types

- Anaplastic Thyroid Cancer : this compound has been shown to significantly reduce cell viability and induce necrosis in ATC cells (KTC-2 and HTH83), with IC50 values indicating effective concentrations for treatment .

- Hepatocellular Carcinoma : In vivo studies suggest that this compound can inhibit tumor growth in HepG2 models at doses lower than those required for conventional chemotherapeutics like cisplatin .

Research Findings and Case Studies

Numerous studies have documented the effects of this compound on various cancer cell lines. Below is a summary of key findings:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Lysicamin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Nuciferin: Sowohl Lysicamin als auch Nuciferin sind Oxoaporphin-Alkaloide mit zytotoxischen Eigenschaften.

Sinomenin: Ein weiteres Alkaloid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Ähnliche Verbindungen:

- Nuciferin

- Sinomenin

- Acutumalkaloide I und II

Biologische Aktivität

Lysicamine, a natural oxoaporphine alkaloid predominantly found in certain plants, has garnered attention due to its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Overview of this compound

This compound is primarily extracted from traditional Chinese medicine (TCM) herbs and is known for its low natural abundance in plants. Recent studies have highlighted its potential as an anticancer agent, showcasing significant cytotoxicity against hepatocarcinoma and other tumor cell lines.

This compound's biological activity is primarily attributed to its ability to induce cell death through necrosis rather than apoptosis. Research indicates that this compound treatment leads to:

- Reduction in Cell Viability : In monolayer cultures, this compound exhibited IC50 values ranging from 15.6 µM to 36.4 µM across different cancer cell lines, indicating a dose-dependent reduction in viability .

- Induction of Necroptosis : Studies have shown that this compound promotes necroptotic cell death independent of reactive oxygen species (ROS), with significant increases in necrotic cell populations observed post-treatment .

- Inhibition of AKT Pathway : this compound reduces phosphorylation of AKT, a key player in cell survival signaling, while not affecting the MAPK pathway .

Cytotoxicity Profiles

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The following table summarizes the IC50 values for this compound compared to cisplatin, a well-known chemotherapeutic agent:

| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |

|---|---|---|

| KTC-2 | 15.6 | 1.9 |

| HTH83 | 36.4 | 3.6 |

| BCPAP | 30.5 | 2.2 |

This data indicates that while this compound exhibits notable cytotoxicity, it is generally less potent than cisplatin in these specific cell lines.

Case Studies and Research Findings

- In Vivo Studies : this compound demonstrated significant antitumor activity in vivo, particularly against HepG2 tumor xenografts. At one-third of the maximum tolerated dose (MTD), it inhibited tumor growth effectively while showing a better safety profile than cisplatin .

- Metal Complexes : The synthesis of metal complexes with this compound has been explored to enhance its anticancer properties. For instance, complexes formed with Ru(II) and Rh(III) showed superior cytotoxicity compared to free this compound against HepG2 and NCI-H460 cell lines. These complexes induced cell cycle arrest in the S phase and activated apoptotic pathways .

- Pharmacological Predictions : In silico studies have predicted interactions between this compound and various proteins involved in cancer pathways, suggesting potential targets for therapeutic intervention .

Eigenschaften

IUPAC Name |

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-21-13-9-10-7-8-19-16-14(10)15(18(13)22-2)11-5-3-4-6-12(11)17(16)20/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMWJXWUINLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165628 | |

| Record name | Lysicamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15444-20-9 | |

| Record name | Lysicamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15444-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysicamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015444209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysicamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSICAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L30DD6R7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.